3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid
Description
3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid is a morpholine-substituted propanoic acid derivative. Morpholine rings are known to influence solubility, bioavailability, and biological activity due to their polar, heterocyclic nature. Propanoic acid derivatives are widely studied for antimicrobial, metabolic, and pharmacological effects, depending on their substituents .
Properties
IUPAC Name |
3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7-5-10(4-3-9(11)12)6-8(2)13-7/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBUHTVOMGQXPA-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diisopropanolamine
The cis-2,6-dimethylmorpholine precursor is synthesized via cyclization of diisopropanolamine (DIPA) under acidic conditions. Key industrial protocols derive from the method disclosed in EP0094565B1 :
Reaction Conditions
Mechanism
Cyclization proceeds via protonation of DIPA’s hydroxyl groups, followed by intramolecular nucleophilic attack by the amine (Figure 1). The cis configuration is favored due to reduced steric strain during ring closure.
Table 1: Optimization Parameters for cis-2,6-Dimethylmorpholine Synthesis
| Parameter | Optimal Value | Effect on Cis-Isomer Yield |
|---|---|---|
| Temperature | 170°C | Maximizes cyclization rate |
| H₂SO₄ Addition Rate | Gradual (1–2 hr) | Prevents trans-isomer formation |
| Post-Reaction pH | 14 (NaOH neutralization) | Facilitates phase separation |
Alternative Synthetic Routes
One-Pot Cyclization-Alkylation
Purification and Characterization
Distillation and Crystallization
Analytical Validation
-
NMR : δ 1.2–1.4 ppm (cis-methyl groups), δ 3.6–3.8 ppm (morpholine O–CH₂).
-
HPLC : Retention time = 8.2 min (C18 column, acetonitrile:H₂O = 70:30).
Industrial Scalability and Challenges
Continuous Flow Reactors
Adoption of flow chemistry improves yield consistency:
Chemical Reactions Analysis
Types of Reactions
3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The morpholine ring can undergo substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid with analogous compounds based on substituent groups, biological activity, and chemical properties:
Key Comparisons
Structural Influence on Bioactivity Morpholine vs. Aromatic Substituents: Morpholine derivatives (e.g., Amorolfine HCl in ) often exhibit antifungal properties due to their ability to disrupt cell membrane synthesis. In contrast, chlorinated phenylpropanoic acids () show antibacterial specificity, likely due to halogen-enhanced lipophilicity and target binding. Esterification Effects: 3-(Methylthio)propanoic acid esters () demonstrate higher volatility and aroma contributions compared to non-esterified propanoic acids, highlighting the role of ester groups in flavor chemistry.
Pharmacological Potential Hydroxyphenylpropanoic acids () exhibit anti-inflammatory and metabolic benefits, suggesting that substituting the morpholine ring with phenolic groups could shift activity toward gut microbiota modulation. Pyran-substituted analogs () show weaker antifungal activity than morpholine derivatives, indicating that nitrogen-containing heterocycles (e.g., morpholine) may enhance antimicrobial potency.
Biological Activity
3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid is an organic compound characterized by its unique structural features, including a morpholine ring and a propanoic acid moiety. This compound has garnered interest in biological research due to its potential interactions with various biomolecules, which may influence metabolic pathways and receptor activities. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, potential mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₇NO₃, with a molecular weight of approximately 187 g/mol. The compound features a morpholine ring substituted with methyl groups at the 2 and 6 positions, contributing to its distinctive properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187 g/mol |
| Structural Features | Morpholine ring, propanoic acid moiety |
Synthesis
The synthesis of this compound typically involves the reaction of cis-2,6-dimethylmorpholine with a suitable propanoic acid derivative. Common synthetic routes include:
- Grignard Reagent Method : Involves reacting cis-2,6-dimethylmorpholine with propanoic acid chloride in the presence of magnesium.
- Continuous Flow Reactors : Industrial production may utilize optimized conditions for higher yields and purity through advanced purification techniques.
Research indicates that this compound may interact with specific molecular targets such as receptors or enzymes. These interactions can modulate biological pathways, although detailed studies are required to elucidate the exact mechanisms involved.
Pharmacological Potential
Preliminary studies suggest that this compound may possess various pharmacological activities:
- Antifungal Activity : Similar compounds have shown antifungal effects against various pathogens, indicating potential for further exploration in this area.
- Cytotoxicity : Some research has indicated selective cytotoxicity against cancer cell lines while sparing normal cells .
Case Studies and Research Findings
- Antifungal Studies : A study on related compounds demonstrated significant antifungal activity against Fusarium verticillioides, suggesting that structural analogs like this compound could exhibit similar effects .
- Cytotoxicity Research : Investigations into other morpholine derivatives have shown promising results in inhibiting cancer cell growth while maintaining low toxicity to normal cells . This highlights the need for further studies on the cytotoxic effects of this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,6-Dimethylmorpholine | Morpholine ring without propanoic acid | Lacks carboxylic acid functionality |
| Morpholine | Basic morpholine structure | No methyl substitutions |
| Propanoic Acid | Simple carboxylic acid | Lacks the morpholine component |
The uniqueness of this compound lies in its combination of a morpholine ring and specific methyl substitutions along with a propanoic acid group. This distinctive structure imparts unique chemical and biological properties that differentiate it from similar compounds.
Q & A
What are the standard synthetic routes for 3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid, and what key intermediates are involved?
Answer:
The synthesis typically involves multi-step reactions starting with 2,6-dimethylmorpholine and derivatives of pyrido[1,2-a]pyrimidin-4-one. Key intermediates include:
- 2,6-Dimethylmorpholine as the morpholinyl precursor.
- 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one for constructing the heterocyclic backbone.
Reaction conditions often employ dichloromethane or ethanol as solvents, with palladium on carbon (Pd/C) as a catalyst for hydrogenation steps. Purification methods include column chromatography and recrystallization to isolate the cis-isomer .
Which spectroscopic and chromatographic methods are optimal for characterizing this compound's purity and stereochemistry?
Answer:
| Method | Purpose | Key Parameters |
|---|---|---|
| NMR Spectroscopy | Confirm stereochemistry and cis-configuration | H/C NMR (DMSO-d6, 400 MHz) |
| HPLC | Purity assessment | C18 column, acetonitrile/water gradient |
| Mass Spectrometry | Molecular weight verification | ESI-MS (m/z calculated for CHNOS: 488.12) |
Challenges include distinguishing cis/trans isomers via NOESY NMR and ensuring >98% purity via HPLC .
How can researchers design experiments to elucidate the mechanism of action in biological systems?
Answer:
- Target Identification: Use enzyme inhibition assays (e.g., kinase profiling) or receptor-binding studies (radioligand displacement).
- Pathway Analysis: Employ RNA sequencing or proteomics to identify affected pathways post-treatment.
- Molecular Docking: Validate interactions using computational models (e.g., AutoDock Vina) with crystallographic data of target proteins .
How should discrepancies in reported biological activities be addressed methodologically?
Answer:
- Purity Validation: Re-analyze batches via HPLC (e.g., using Impurity L(EP) as a reference standard) .
- Experimental Reproducibility: Control variables like solvent (DMSO vs. saline) and cell line passage number.
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
What strategies are recommended for improving synthetic yield while maintaining stereochemical integrity?
Answer:
- Catalyst Optimization: Increase Pd/C loading (1–5 mol%) to enhance hydrogenation efficiency.
- Solvent Selection: Use ethanol for better solubility of intermediates.
- Temperature Control: Maintain 0–5°C during sensitive steps (e.g., imine formation) to minimize racemization .
What are the primary applications of this compound in pharmacological research?
Answer:
- Enzyme Modulation: Acts as a precursor for inhibitors targeting serine/threonine kinases.
- Drug Delivery: Functionalized as a prodrug via esterification (e.g., methyl ester derivatives).
- Structural Probes: Used in X-ray crystallography to study protein-ligand interactions .
How can computational chemistry predict the compound's behavior in novel environments?
Answer:
- QSAR Modeling: Correlate substituent effects (e.g., methyl groups on morpholine) with logP and solubility.
- Molecular Dynamics (MD): Simulate membrane permeability using CHARMM force fields.
- ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity risks .
What are the critical storage conditions to ensure the compound's stability?
Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the morpholinyl group.
- Solvent: Lyophilize and store in anhydrous DMSO for long-term stability .
What analytical techniques are effective for quantifying trace impurities?
Answer:
| Impurity | Detection Method | Reference Standard |
|---|---|---|
| Hydrolyzed Byproducts | HPLC-UV (220 nm) | Imp. K(EP): 2-(4-Formylphenyl)-propanoic Acid |
| Oxidative Degradants | LC-MS/MS (ESI-) | Imp. M(EP): 2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid |
How does the cis-morpholinyl configuration influence physicochemical properties and bioactivity?
Answer:
- Solubility: The cis-configuration enhances water solubility (logP ≈ 1.2) compared to trans (logP ≈ 2.5).
- Bioactivity: Cis-isomers show higher affinity for hydrophobic binding pockets (e.g., ATP sites in kinases).
- Stability: Reduced steric hindrance in cis forms lowers degradation rates in acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
